2'-Fluoro-6'-(trifluoromethyl)acetophenone

density refractive index physicochemical property

2'-Fluoro-6'-(trifluoromethyl)acetophenone (CAS 174013-29-7) is an aryl fluorinated building block with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol. It features a fluorine atom at the 2' position and a trifluoromethyl group at the 6' position on the acetophenone scaffold, a unique ortho,ortho'-disubstitution pattern that imparts distinctive electronic and steric properties.

Molecular Formula C9H6F4O
Molecular Weight 206.14 g/mol
CAS No. 174013-29-7
Cat. No. B065822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-6'-(trifluoromethyl)acetophenone
CAS174013-29-7
Molecular FormulaC9H6F4O
Molecular Weight206.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1F)C(F)(F)F
InChIInChI=1S/C9H6F4O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3
InChIKeyIYMYYQMPOBPRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-6'-(trifluoromethyl)acetophenone (CAS 174013-29-7): A Dual-Substituted Aryl Fluorinated Building Block for Drug Discovery and Advanced Synthesis


2'-Fluoro-6'-(trifluoromethyl)acetophenone (CAS 174013-29-7) is an aryl fluorinated building block with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol . It features a fluorine atom at the 2' position and a trifluoromethyl group at the 6' position on the acetophenone scaffold, a unique ortho,ortho'-disubstitution pattern that imparts distinctive electronic and steric properties [1]. This compound is supplied as a high-purity (≥98%) liquid with a density of 1.326 g/mL at 25 °C and a refractive index of n20/D 1.439 . It serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science, where both the electron-withdrawing fluorine and trifluoromethyl groups are critical for modulating target binding and metabolic stability [1].

Why 2'-Fluoro-6'-(trifluoromethyl)acetophenone Cannot Be Replaced by Mono-Substituted or Regioisomeric Acetophenone Analogs


The simultaneous presence of an ortho-fluoro and an ortho-trifluoromethyl group on the acetophenone core creates a substitution pattern that cannot be replicated by mono-substituted analogs (e.g., 2'-fluoroacetophenone or 2'-(trifluoromethyl)acetophenone) or regioisomers (e.g., 2'-fluoro-5'-(trifluoromethyl)acetophenone or 4'-fluoro-3'-(trifluoromethyl)acetophenone). This dual substitution significantly alters lipophilicity, electron density distribution on the aromatic ring, and steric hindrance around the carbonyl group, which directly impacts reactivity in nucleophilic addition and cross-coupling reactions as well as target binding in biological systems . The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions in structure-based design and synthetic route planning.

Quantitative Evidence Guide: Head-to-Head Comparison of 2'-Fluoro-6'-(trifluoromethyl)acetophenone Against Closest Analogs


Density and Refractive Index: Distinguishing Physical Properties for Purity and Formulation Control

The target compound exhibits a higher density (1.326 g/mL at 25 °C) than all comparators, the closest being the 2'-fluoro-5'-(trifluoromethyl) regioisomer (1.299 g/mL, a difference of 0.027 g/mL or +2.1%) and substantially higher than 2'-fluoroacetophenone (1.137 g/mL) . Its refractive index (n20/D 1.439) is significantly lower than that of 2'-fluoroacetophenone (1.507) and intermediate between 2'-(trifluoromethyl)acetophenone (1.458) and the 2'-fluoro-5'-(trifluoromethyl) regioisomer (1.447), providing a unique optical fingerprint for identity verification and purity assessment [1][2].

density refractive index physicochemical property quality control

Lipophilicity Modulation: ACD/LogD (pH 7.4) Comparison Reveals a Unique Pharmacokinetic Profile

The ACD/LogD at pH 7.4 for 2'-fluoro-6'-(trifluoromethyl)acetophenone is 2.44, placing it in the optimal range for passive membrane permeability while avoiding excessive lipophilicity that can lead to poor aqueous solubility and metabolic instability . This value is notably lower than that of the 2'-fluoro-5'-(trifluoromethyl) regioisomer (LogD ~3.0, based on LogP 3.05 with negligible ionization of the ketone) and 4'-fluoro-3'-(trifluoromethyl)acetophenone (LogD ~2.8), while being higher than 2'-fluoroacetophenone (LogD ~2.0) and acetophenone (LogD ~1.5-1.9) [1][2].

lipophilicity LogD drug-likeness ADME bioavailability

Ortho,ortho'-Disubstitution Pattern: Unique Steric and Electronic Effects for Regioselective Derivatization

The ortho,ortho'-disubstitution pattern of 2'-fluoro-6'-(trifluoromethyl)acetophenone places two electron-withdrawing groups adjacent to the acetyl moiety, creating a unique steric and electronic environment not accessible with mono-substituted or meta/para-substituted regioisomers. The combined Hammett σ values for 2-F (σm ≈ 0.34, σp ≈ 0.06) and 6-CF3 (σm ≈ 0.43) generate a strong cumulative electron-withdrawing effect at the carbonyl carbon, enhancing its electrophilicity for nucleophilic additions while the steric shielding of both ortho positions reduces competing side reactions at the ring [1].

ortho-disubstitution steric hindrance regioselectivity cross-coupling electronic effects

Documented Utility in Potent GnRH Receptor Antagonists: Building Block for Sub-nanomolar Bioactive Compounds

The 2-fluoro-6-(trifluoromethyl)phenyl ethanone moiety, derived directly from 2'-fluoro-6'-(trifluoromethyl)acetophenone, is incorporated into potent gonadotropin-releasing hormone receptor (GnRHR) antagonists [1]. A representative compound (CHEMBL413245, BDBM50213665) containing this exact substructure exhibited an IC50 of 1.5 nM against human GnRHR expressed in RBL cells and an IC50 of 0.600 nM against rat GnRHR in pituitary cells [1].

GnRH receptor antagonist IC50 medicinal chemistry building block lead optimization

Procurement-Relevant Application Scenarios for 2'-Fluoro-6'-(trifluoromethyl)acetophenone


Medicinal Chemistry: GPCR Antagonist Lead Optimization

This building block is ideal for synthesizing libraries of GnRH receptor antagonists and related Class A GPCR modulators. The documented 1.5 nM IC50 of a derivative incorporating this substructure demonstrates its compatibility with high-potency target engagement [1]. Procurement teams supporting early-stage drug discovery should select this compound when designing SAR studies around the 2,6-disubstituted phenyl ethanone pharmacophore, as it provides a LogD of 2.44 that balances permeability and solubility for oral bioavailability optimization .

Agrochemical Intermediate: Fluorinated Building Block for Crop Protection Agents

The combination of fluorine and trifluoromethyl groups significantly enhances the metabolic stability and environmental persistence required for agrochemical active ingredients [1]. 2'-Fluoro-6'-(trifluoromethyl)acetophenone serves as a late-stage intermediate for synthesizing fluorinated pyrazole, triazole, and pyridine derivatives commonly found in modern fungicides and herbicides. Its higher density (1.326 g/mL) and boiling point (~200 °C) allow for straightforward handling in kilogram-scale process development .

Materials Science: Precursor for Fluorinated Phenacyl Bromide Cross-Linkers and Photoinitiators

This compound can be elaborated to 2-fluoro-6-(trifluoromethyl)phenacyl bromide (CAS 223785-85-1), a versatile electrophile for synthesizing photoactive cross-linkers and specialized polymer additives [1]. The dual electron-withdrawing substitution pattern enhances the electrophilicity of the α-bromoketone derivative, enabling efficient conjugation to thiol-, amine-, and hydroxyl-functionalized materials under mild conditions . Procurement for materials research should prioritize this specific regioisomer over mono-substituted analogs to ensure optimal reactivity in subsequent functionalization steps.

Technical Documentation Hub

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